Esmolol
Overview
Description
Esmolol is a cardioselective beta-adrenergic blocker, primarily used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . It is known for its rapid onset and short duration of action, making it suitable for acute settings . This compound works by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions .
Biochemical Analysis
Biochemical Properties
Esmolol works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine .
Cellular Effects
This compound has profound effects on cellular processes. It has been shown to have a pronounced negative inotropic effect, resulting in diastolic arrest at certain concentrations . This inhibition of contraction is maintained during ventricular pacing . At higher concentrations, this compound also abolishes action potential conduction .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting L-type calcium channels and fast sodium channels . At millimolar concentrations, this compound causes diastolic ventricular arrest by two mechanisms: at 1 mmol/L (and below), the pronounced negative inotropic effect is due largely to inhibition of L-type Ca2+ channels; additionally, higher concentrations prevent action potential conduction, probably due to the inhibition of fast Na+ channels .
Temporal Effects in Laboratory Settings
This compound has a rapid distribution half-life of about 2 minutes and an elimination half-life of about 9 minutes . The acid metabolite has an elimination half-life of about 3.7 hours . These properties make this compound suitable for short-term control of heart rate in various clinical situations .
Dosage Effects in Animal Models
In animal models, this compound has been shown to exert protective effects on the myocardium in models of ischemia and infarction . It has also been shown to accelerate the recovery of ‘stunned’ ischemic myocardium and reduce infarct size following coronary blood vessel occlusion .
Metabolic Pathways
This compound is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . This metabolism is not limited by the rate of blood flow to metabolizing tissues such as the liver or affected by hepatic or renal blood flow .
Transport and Distribution
This compound is distributed with a volume of distribution of about 3.4 L/kg . It is rapidly distributed throughout the body due to its lipophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol involves several steps. One common method includes the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and cost-effective raw materials, short reaction steps, and simple processes that do not require special reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Esmolol undergoes hydrolysis of its ester linkage, which is catalyzed by esterases found in the cytosol of red blood cells . This reaction is rapid and results in the formation of a free acid and methanol .
Common Reagents and Conditions: The hydrolysis reaction of this compound does not involve plasma cholinesterases or red cell membrane acetylcholinesterases . The primary reagents involved are the esterases present in red blood cells .
Major Products Formed: The major products formed from the hydrolysis of this compound are a free acid and methanol .
Scientific Research Applications
Esmolol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Esmolol exerts its effects by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine . By competing for receptor binding sites, this compound effectively reduces the sympathetic nervous system’s influence on the heart .
Comparison with Similar Compounds
- Landiolol
- Metoprolol
- Atenolol
- Propranolol
Esmolol’s unique properties, such as its rapid onset and short duration of action, make it particularly suitable for acute medical situations .
Properties
IUPAC Name |
methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNDDEOPVVGCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81161-17-3 (Hydrochloride) | |
Record name | Esmolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022995 | |
Record name | Esmolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Esmolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble as hydrochloride salt, 1.44e-01 g/L | |
Record name | Esmolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esmolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents. | |
Record name | Esmolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81147-92-4, 103598-03-4 | |
Record name | Esmolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81147-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esmolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esmolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esmolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESMOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDY902UXSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Esmolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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